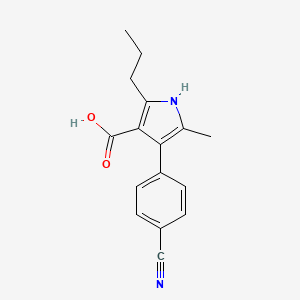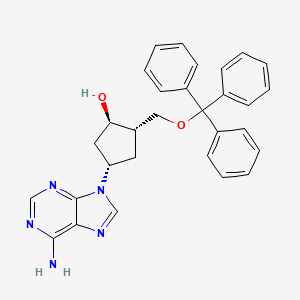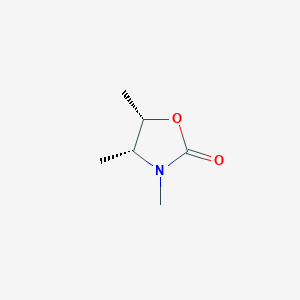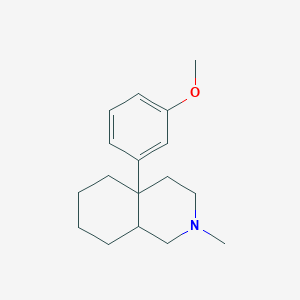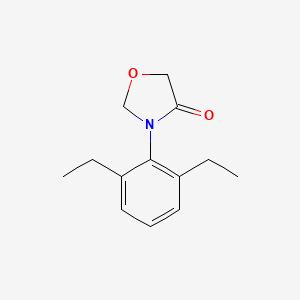![molecular formula C24H31O2P B12894213 Dicyclohexyl(3'-hydroxy-[1,1'-biphenyl]-2-yl)phosphine oxide](/img/structure/B12894213.png)
Dicyclohexyl(3'-hydroxy-[1,1'-biphenyl]-2-yl)phosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexyl(3’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide is a complex organophosphorus compound known for its unique structural and chemical properties This compound features a phosphine oxide group attached to a biphenyl structure, which is further substituted with a hydroxy group and two cyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl(3’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide typically involves the reaction of dicyclohexylphosphine with a biphenyl derivative under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where dicyclohexylphosphine oxide derivatives are coupled with aryl bromides to form the desired product . The reaction conditions often involve the use of a palladium catalyst, such as Pd(OAc)2, and a ligand like Xantphos, under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of dicyclohexyl(3’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl(3’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction of the phosphine oxide group can yield the corresponding phosphine.
Substitution: The biphenyl and cyclohexyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as phenylsilane and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides with higher oxidation states, while reduction typically produces phosphines.
Scientific Research Applications
Dicyclohexyl(3’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the context of its interactions with biological targets.
Mechanism of Action
The mechanism by which dicyclohexyl(3’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide exerts its effects involves its ability to coordinate with metal centers and participate in redox reactions. The phosphine oxide group can act as a ligand, forming stable complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: Similar in structure but with phenyl groups instead of cyclohexyl groups.
Triphenylphosphine oxide: Contains three phenyl groups attached to the phosphorus atom.
Dicyclohexylphenylphosphine oxide: Similar to dicyclohexyl(3’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide but with a phenyl group instead of the biphenyl structure.
Uniqueness
Dicyclohexyl(3’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide is unique due to the presence of both cyclohexyl and biphenyl groups, which impart distinct steric and electronic properties. These properties enhance its reactivity and make it a valuable compound in various chemical and industrial applications.
Properties
Molecular Formula |
C24H31O2P |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
3-(2-dicyclohexylphosphorylphenyl)phenol |
InChI |
InChI=1S/C24H31O2P/c25-20-11-9-10-19(18-20)23-16-7-8-17-24(23)27(26,21-12-3-1-4-13-21)22-14-5-2-6-15-22/h7-11,16-18,21-22,25H,1-6,12-15H2 |
InChI Key |
PAHIGZJEZAAKMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(=O)(C2CCCCC2)C3=CC=CC=C3C4=CC(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


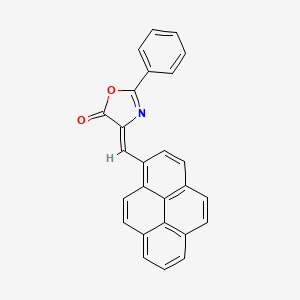
![Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione](/img/structure/B12894141.png)
![N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide](/img/structure/B12894146.png)
![4-[5-(Ethoxycarbonyl)-2,4-dimethyl-1h-pyrrol-3-yl]butanoic acid](/img/structure/B12894148.png)
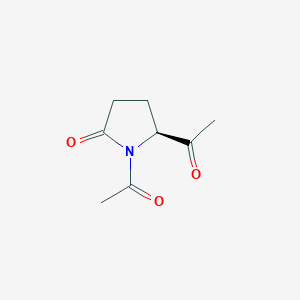
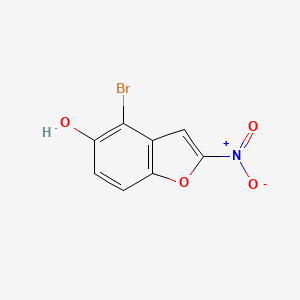
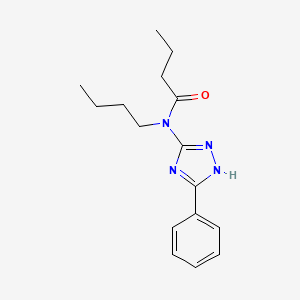
![Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-](/img/structure/B12894166.png)
